molecular formula C11H12N2OS2 B5087649 5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

Cat. No.: B5087649
M. Wt: 252.4 g/mol
InChI Key: RNLWFBYHNWVVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that contains both thiazole and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a thiazole ring substituted with a methyl group and a thiophene ring substituted with an ethyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways .

Properties

IUPAC Name

5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-9-4-8(6-15-9)10(14)13-11-12-7(2)5-16-11/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLWFBYHNWVVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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